molecular formula C20H23ClN2O4S B2853367 3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922049-62-5

3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No. B2853367
CAS RN: 922049-62-5
M. Wt: 422.92
InChI Key: CYSVHZARGJBUKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is likely a cyclic compound with a benzo[b][1,4]oxazepin ring, which is a seven-membered ring with one oxygen and one nitrogen atom . It also has a sulfonamide group attached to a benzene ring, which is a common functional group in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure would be characterized by the benzo[b][1,4]oxazepin ring and the sulfonamide group. The presence of these groups could influence the compound’s physical and chemical properties, as well as its potential biological activity .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the sulfonamide group might undergo hydrolysis under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, and stability could be influenced by the functional groups present .

Scientific Research Applications

Environmental Monitoring and Human Exposure Assessment

Studies have investigated the occurrence of benzenesulfonamide derivatives in environmental samples. For instance, Maceira et al. (2018) developed a method based on gas chromatography-mass spectrometry combined with pressurised liquid extraction to determine benzotriazole, benzothiazole, and benzenesulfonamide derivatives in particulate matter of outdoor air samples. This research is crucial for understanding the environmental distribution and human exposure risks associated with these compounds (Maceira, R. M. Marcé, & F. Borrull, 2018).

Photodynamic Therapy for Cancer Treatment

Piskin et al. (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups for photodynamic therapy (PDT). These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating potential as Type II photosensitizers for cancer treatment (Piskin, E. Canpolat, & Ö. Öztürk, 2020).

Development of Novel Therapeutics

Research by Sapegin et al. (2018) focused on the synthesis of [1,4]oxazepine-based primary sulfonamides showing strong inhibition of human carbonic anhydrases, highlighting their potential in therapeutic applications. This demonstrates how derivatives of benzenesulfonamide can be integral to the discovery and development of new drugs (Sapegin, S. Kalinin, A. Angeli, C. Supuran, & M. Krasavin, 2018).

Antimicrobial and Antifungal Activities

Compounds bearing benzenesulfonamide moieties have been synthesized and tested for their antimicrobial and antifungal activities. For example, Hassan (2013) synthesized new pyrazoline and pyrazole derivatives incorporating benzenesulfonamide and evaluated their efficacy against various bacterial and fungal strains, suggesting their potential use in combating infectious diseases (Hassan, 2013).

Enzyme Inhibition for Disease Treatment

Alyar et al. (2019) synthesized Schiff bases derived from sulfamethoxazole/sulfisoxazole and substituted salicylaldehyde. These compounds showed significant inhibition of enzymes like cholesterol esterase, tyrosinase, and α-amylase, indicating their potential in treating diseases related to enzyme dysfunction (Alyar, Tülin Şen, Ü. Özmen, H. Alyar, Ş. Adem, & C. Şen, 2019).

properties

IUPAC Name

3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-4-10-23-17-9-8-15(12-18(17)27-13-20(2,3)19(23)24)22-28(25,26)16-7-5-6-14(21)11-16/h5-9,11-12,22H,4,10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSVHZARGJBUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.